(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is a chemical compound that belongs to the class of thiophenyl ketones. It is characterized by the presence of a bromine atom, two methyl groups, and a trifluoromethyl group attached to a thiophene ring and a phenyl ring, respectively. This compound has a molecular weight of 363.19 g/mol and is known for its unique reactivity and selectivity, making it valuable for advanced research and development projects .
Preparation Methods
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the use of various synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism by which (4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone can be compared with other similar compounds, such as:
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: This compound shares a similar thiophene ring structure but differs in its functional groups and overall reactivity.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities, making them valuable for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrF3OS |
---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylthiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H10BrF3OS/c1-7-11(12(15)8(2)20-7)13(19)9-3-5-10(6-4-9)14(16,17)18/h3-6H,1-2H3 |
InChI Key |
JZKSVILAFCSAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.